Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

Catalog No.
S1550378
CAS No.
787-07-5
M.F
C12H16O6
M. Wt
256.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

CAS Number

787-07-5

Product Name

Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

IUPAC Name

diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

Molecular Formula

C12H16O6

Molecular Weight

256.25 g/mol

InChI

InChI=1S/C12H16O6/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h7-8H,3-6H2,1-2H3

InChI Key

KSKWGMNRWCYVAT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CC(=O)C(CC1=O)C(=O)OCC

Canonical SMILES

CCOC(=O)C1CC(=O)C(CC1=O)C(=O)OCC

Synthesis of Polymers:

Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate can be used as a building block for the synthesis of poly(amine esters). These polymers are a class of materials with potential applications in drug delivery and biomaterials due to their biodegradability and tunable properties. A study by Moore and Kochanowski demonstrated the reaction of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate with benzylamine to yield a precursor for poly(amine esters) through polycondensation [].

Organic Synthesis:

The compound serves as a useful intermediate in various organic syntheses. Its reactive carbonyl groups allow participation in diverse reactions like aldol condensations, Knoevenagel condensations, and Michael additions. This versatility makes it a valuable tool for researchers exploring the synthesis of complex organic molecules [].

Research on Chemical Reactions:

Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate can be employed to study the mechanisms and kinetics of various chemical reactions. Its well-defined structure and reactivity enable researchers to investigate fundamental aspects of organic chemistry, such as nucleophilic substitution and cycloaddition reactions [].

DHA is a colorless, crystalline solid. It is a naturally occurring compound found in various plants and microorganisms []. DHA has been known for its antimicrobial properties for many years and has been used as a food preservative []. However, its use for this purpose is limited due to regulatory restrictions in some countries.


Molecular Structure Analysis

The molecule consists of a cyclohexane ring with two carbonyl groups (C=O) at positions 2 and 5, and two ester groups (C-O-O-CH₂-CH₃) at positions 1 and 4. The carbonyl groups contribute to the acidity of the molecule, while the ester groups make it slightly soluble in water [].


Chemical Reactions Analysis

DHA can undergo various chemical reactions. Here are two notable examples:

  • Decarboxylation: DHA can lose a carboxyl group (CO₂) under acidic conditions, forming ketoester ethyl acetoacetate [].
C₁₀H₁₂O₆  →  C₆H₈O₄ + CO₂  (Eq. 1)Dehydroacetic acid → Ethyl acetoacetate + Carbon dioxide
  • Aldol condensation: DHA can react with aldehydes in the presence of a base to form complex organic molecules with β-diketoester structures. These molecules have various applications in organic synthesis.

Physical and Chemical Properties

  • Melting point: 109-111 °C []
  • Boiling point: decomposes above 250 °C []
  • Solubility: slightly soluble in water (around 1.6 g/L at 25 °C), soluble in organic solvents like ethanol and acetone []

XLogP3

0.3

Other CAS

787-07-5

General Manufacturing Information

1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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